molecular formula C10H10F3NO4S B13683436 Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate

Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate

Cat. No.: B13683436
M. Wt: 297.25 g/mol
InChI Key: CVMQUXDFZBMNTK-UHFFFAOYSA-N
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Description

Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate (CAS 2383-18-8) is a chemical compound with the molecular formula C10H10F3NO4S and a molecular weight of 297.25 g/mol . This reagent is characterized by its sulfonylcarbamate functional group attached to a phenyl ring substituted with a trifluoromethyl group, a motif often associated with enhanced metabolic stability and bioavailability in medicinal chemistry . The presence of both the sulfonyl and carbamate groups makes this compound a valuable synthetic intermediate and a potential precursor in organic synthesis and drug discovery efforts. It is supplied with a purity of ≥95% and is intended for Research Use Only, strictly not for diagnostic or therapeutic applications . As a building block, it may be utilized in the synthesis of more complex molecules, particularly in developing sulfonamide-based compounds. Sulfonamide derivatives are known to exhibit a wide range of pharmacological activities, and this compound serves as a key starting material for researchers in life sciences and material science . Proper handling procedures should be observed, and the product is typically stored sealed in a dry environment at room temperature.

Properties

Molecular Formula

C10H10F3NO4S

Molecular Weight

297.25 g/mol

IUPAC Name

ethyl N-[4-(trifluoromethyl)phenyl]sulfonylcarbamate

InChI

InChI=1S/C10H10F3NO4S/c1-2-18-9(15)14-19(16,17)8-5-3-7(4-6-8)10(11,12)13/h3-6H,2H2,1H3,(H,14,15)

InChI Key

CVMQUXDFZBMNTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation of 4-(Trifluoromethyl)phenyl Sulfonamide Intermediate

  • Starting Materials: 4-(Trifluoromethyl)phenyl sulfonyl chloride and aqueous ammonia.
  • Procedure: The sulfonyl chloride is reacted with a 20% aqueous ammonia solution in a round-bottom flask equipped with reflux condenser. The mixture is heated on a water bath at approximately 75–85 °C for about 3 hours.
  • Post-reaction: After completion, the reaction mixture is maintained at 150 °C for 1 hour to ensure completion and then cooled. The solid sulfonamide formed is filtered, washed with water, and dried.
  • Yield and Purity: The sulfonamide intermediate is typically used without further purification for the next step.

Synthesis of Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate

  • Starting Materials: The sulfonamide intermediate and ethyl chloroformate.
  • Reaction Conditions: The sulfonamide is suspended in a solvent such as ethyl methyl ketone with potassium carbonate as a base. The mixture is heated to around 80 °C for 30 minutes.
  • Addition of Ethyl Chloroformate: Ethyl chloroformate is added dropwise while maintaining the temperature at about 45 °C for 1 hour.
  • Further Heating: The reaction mixture is then heated at approximately 50 °C for 8 hours to drive the reaction to completion.
  • Workup: The reaction mixture is poured into ice water and extracted with ethyl acetate to remove organic impurities. The aqueous layer is acidified to pH 2–3 with hydrochloric acid and extracted again with ethyl acetate.
  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated. The crude product is recrystallized from absolute ethanol.
  • Yield: Approximately 60% yield with melting point around 142–143 °C.
  • Characterization: The structure is confirmed by infrared spectroscopy, proton nuclear magnetic resonance, and elemental analysis.

Reaction Scheme Summary

Step Reactants Conditions Product Yield (%) Notes
1 4-(Trifluoromethyl)phenyl sulfonyl chloride + NH3 (aqueous) 75–85 °C, 3 h; then 150 °C, 1 h 4-(Trifluoromethyl)phenyl sulfonamide Not isolated Used directly in next step
2 Sulfonamide + ethyl chloroformate + K2CO3 in ethyl methyl ketone 80 °C 30 min; add chloroformate at 45 °C 1 h; heat 50 °C 8 h This compound ~60% Purified by recrystallization

Analytical and Research Findings

  • The synthetic route is efficient and reproducible, yielding the target sulfonylcarbamate with good purity and moderate yield.
  • The use of potassium carbonate as a base facilitates the carbamate formation by neutralizing the hydrochloric acid generated.
  • The recrystallization step from absolute ethanol ensures removal of impurities and isolation of the product with a sharp melting point.
  • Spectroscopic analysis (IR, $$^{1}H$$ NMR) confirms the presence of characteristic carbamate and sulfonyl functional groups.
  • Elemental analysis matches the expected molecular formula, confirming the compound's identity.

Additional Notes and Context

  • The synthesis is consistent with general sulfonyl carbamate preparation methods reported in the literature, where sulfonyl chlorides are first converted to sulfonamides, which then react with alkyl chloroformates under basic conditions.
  • The trifluoromethyl substituent on the phenyl ring adds electron-withdrawing character, which may influence the reactivity and stability of intermediates and final product.
  • Alternative methods involving different solvents or catalysts have been reported but the described method remains a standard due to its simplicity and reliability.

Summary Table of Key Parameters

Parameter Value/Condition
Sulfonyl chloride starting material 4-(Trifluoromethyl)phenyl sulfonyl chloride
Ammonia concentration 20% aqueous
Sulfonamide formation temperature 75–85 °C (3 hours), then 150 °C (1 hour)
Carbamate formation solvent Ethyl methyl ketone
Base for carbamate formation Potassium carbonate
Carbamate formation temperature 45–50 °C (total 9 hours)
Purification method Recrystallization from absolute ethanol
Product yield Approximately 60%
Product melting point 142–143 °C

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group in the target compound enhances lipophilicity compared to the methyl group in Ethyl [(4-methylphenyl)sulfonyl]carbamate .
  • Grapiprant incorporates a heterocyclic imidazopyridine ring, expanding its structural complexity and pharmacological relevance .

Physicochemical Properties

While direct physicochemical data (e.g., melting points, solubility) for this compound are unavailable, inferences can be drawn from structural analogs:

  • Lipophilicity : The -CF₃ group increases hydrophobicity compared to -CH₃, which may improve membrane permeability but reduce aqueous solubility .
  • Electron Effects : The electron-withdrawing nature of -CF₃ stabilizes the sulfonylcarbamate moiety against nucleophilic attack, enhancing chemical stability relative to methyl-substituted derivatives .
  • Steric Hindrance : The bulkier -CF₃ group may restrict rotational freedom in the benzene ring, influencing conformational preferences in binding interactions .

Biological Activity

Ethyl [4-(trifluoromethyl)phenyl]sulfonylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

Property Value
Molecular Formula C9H8F3NO2
Molecular Weight 223.16 g/mol
Functional Groups Sulfonamide, Carbamate

The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially affecting its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways. Research has shown that similar sulfonamide derivatives exhibit inhibitory effects on soluble epoxide hydrolase (sEH), which plays a crucial role in inflammatory responses . The inhibition of sEH can lead to reduced production of pro-inflammatory mediators, making this compound a candidate for anti-inflammatory therapies.

In Vitro Studies

In vitro assessments have demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell proliferation in certain types of cancer cells . The compound's mechanism involves the induction of apoptosis and disruption of cell cycle progression.

In Vivo Studies

In vivo experiments have further elucidated the pharmacokinetic profile and therapeutic potential of this compound. In animal models, it has shown promising results in reducing tumor growth and modulating immune responses . The compound's bioavailability and metabolic stability were assessed, revealing favorable pharmacokinetic properties that support its use in therapeutic applications.

Case Studies

  • Anti-Inflammatory Effects : A study involving murine models demonstrated that compounds structurally similar to this compound significantly reduced markers of inflammation such as IL-6 and TNF-α when administered during acute lung injury models . This suggests a potential role in treating inflammatory diseases.
  • Anticancer Activity : Another investigation reported that this compound exhibited potent cytotoxic effects against leukemia cell lines, with IC50 values significantly lower than those for standard chemotherapeutics . The study highlighted its potential as an alternative or adjunct treatment in cancer therapy.

Summary of Biological Activities

Activity Type Effect Reference
Anti-inflammatoryReduced IL-6 and TNF-α levels
AnticancerInduced apoptosis in cancer cells
Enzyme inhibitionInhibited soluble epoxide hydrolase

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate, and how do reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, such as sulfonylation followed by carbamate formation. Key steps include controlling temperature (e.g., 0–60°C), solvent selection (e.g., DMF or THF), and catalysts (e.g., triethylamine for deprotonation). For example, intermediates like 4-(trifluoromethyl)benzenesulfonyl chloride may react with ethyl carbamate precursors. Purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) confirms substituent positions and trifluoromethyl integration. Mass spectrometry (MS) validates molecular weight, while Fourier-Transform Infrared (FT-IR) identifies functional groups like sulfonyl (S=O) and carbamate (C=O). X-ray crystallography provides definitive bond lengths and angles .

Q. How is stability assessed under varying experimental conditions?

Stability studies involve exposing the compound to different pH levels, temperatures, and solvents. Accelerated degradation tests (e.g., 40°C/75% RH) coupled with HPLC monitoring track decomposition products. Kinetic analysis (Arrhenius plots) predicts shelf-life .

Q. What purification methods are effective post-synthesis?

Flash chromatography using silica gel with gradient eluents (e.g., hexane/ethyl acetate) separates impurities. Recrystallization from ethanol or acetonitrile enhances crystalline purity. Centrifugal partition chromatography may resolve stereoisomers if present .

Q. What biological screening assays are used to evaluate its activity?

Enzyme inhibition assays (e.g., fluorescence-based kinetics) and receptor-binding studies (surface plasmon resonance) assess interactions. Cytotoxicity is tested via MTT assays on cell lines, while antimicrobial activity uses broth microdilution methods .

Advanced Questions

Q. How do crystallographic tools like SHELX resolve structural ambiguities in sulfonylcarbamates?

SHELX refines X-ray data by optimizing atomic displacement parameters and validating bond geometry against crystallographic databases. Its robust algorithms detect outliers in thermal motion, addressing twinning or disorder common in trifluoromethyl groups .

Q. What strategies reconcile contradictions in hydrogen-bonding patterns observed in crystal structures?

Graph Set Analysis (GSA) categorizes hydrogen bonds into motifs (e.g., chains, rings). Density Functional Theory (DFT) calculations predict preferred bonding modes, while variable-temperature crystallography captures dynamic interactions .

Q. How does the trifluoromethyl group influence electronic and steric properties in molecular interactions?

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the sulfonyl moiety, affecting binding to nucleophilic residues. Steric maps from Cambridge Structural Database (CSD) analyses reveal its impact on molecular packing and ligand-receptor docking .

Q. What computational methods predict reactivity with biological targets?

Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations model binding affinities. Quantum Mechanical/Molecular Mechanical (QM/MM) hybrid methods elucidate reaction pathways for covalent adduct formation .

Q. How does graph set analysis (GSA) decode supramolecular assembly in crystals?

GSA assigns hydrogen-bond networks into descriptors (e.g., C(6) for 6-membered rings), revealing how sulfonylcarbamates form layered or helical architectures. This guides crystal engineering for co-crystallization with pharmacologically relevant coformers .

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